

The Role of Indinavir Sulfate Ethanolate in Antiretroviral Therapy: A Technical Guide

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Compound of Interest

Compound Name: *Indinavir Sulfate Ethanolate*

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Abstract

Indinavir Sulfate Ethanolate, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, has played a significant role in the landscape of highly active antiretroviral therapy (HAART). This document provides a comprehensive technical overview of Indinavir, focusing on its mechanism of action, pharmacological properties, clinical efficacy, and resistance profile. Detailed experimental protocols for its evaluation and quantitative data are presented to serve as a resource for researchers and drug development professionals in the field of antiretroviral therapy.

Introduction

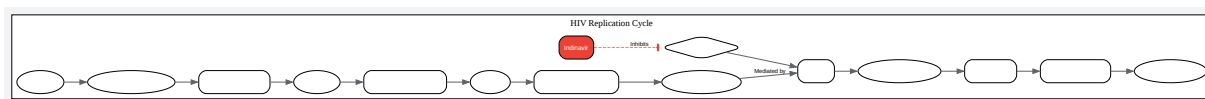
Indinavir, commercially known as Crixivan, is a peptidomimetic hydroxyethylene inhibitor designed to specifically target the HIV-1 protease, an enzyme critical for the viral life cycle.^[1] By inhibiting this enzyme, Indinavir prevents the cleavage of viral polyprotein precursors, leading to the production of immature, non-infectious virions.^{[2][3][4]} This guide delves into the core scientific principles and data that underpin the therapeutic use of **Indinavir Sulfate Ethanolate**.

Chemical Properties

Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[5] It is highly soluble in water and methanol.[5][6] The molecular formula for Indinavir sulfate is $C_{36}H_{47}N_5O_4 \cdot H_2SO_4$, and it has a molecular weight of 711.88 g/mol .[5]

Mechanism of Action

Indinavir is a competitive inhibitor of the HIV-1 protease.[1] It binds with high affinity to the active site of the enzyme, a C2-symmetric homodimer, preventing the natural gag-pol polyprotein substrates from being cleaved.[2][4] This inhibition is crucial as the cleavage of these polyproteins is an essential step in the formation of mature, infectious HIV particles.[3][4] The hydroxyl group of the Indinavir molecule forms key hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site.[1]



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Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Quantitative Data

The following tables summarize key quantitative data for **Indinavir Sulfate Ethanolate**, providing a comparative overview of its in vitro activity, pharmacokinetic properties, and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of Indinavir

Parameter	Value	Virus/Enzyme	Reference
Ki	0.36 nM	HIV-1 Protease	[2]
Ki	3.3 nM	HIV-2 Protease	[7]
IC50	Varies (mutant dependent)	HIV-1 (in vitro)	[7]
IC95	25 - 100 nM	HIV-infected MT4 lymphoid cells	[8]

Table 2: Human Pharmacokinetic Parameters of Indinavir (Unboosted)

Parameter	Value	Conditions	Reference
Bioavailability	~65%	-	[9]
Tmax	0.8 ± 0.3 hours	Fasted state	[5]
Protein Binding	~60%	-	[9]
Elimination Half-life	1.8 ± 0.4 hours	-	[9]
Metabolism	Hepatic (primarily CYP3A4)	-	[10]
Excretion	<20% unchanged in urine	-	[10]
AUC (800 mg q8h)	30,691 ± 11,407 nM•hour	Steady-state	[5]
Cmax (800 mg q8h)	12,617 ± 4037 nM	Steady-state	[5]
Trough (800 mg q8h)	251 ± 178 nM	Steady-state	[5]

Table 3: Clinical Efficacy of Indinavir-Containing Regimens

Clinical Trial	Treatment Arms	Key Efficacy Outcomes	Reference
ACTG 320	1. Indinavir + Zidovudine + Lamivudine 2. Zidovudine + Lamivudine	- 50% reduction in progression to AIDS or death in the Indinavir arm (6% vs 11%, p<0.001). - Greater and more sustained increase in CD4+ cell counts in the Indinavir arm.	[4][11]
Merck Study 035	1. Indinavir + Zidovudine + Lamivudine 2. Indinavir monotherapy 3. Zidovudine + Lamivudine	- Sustained viral suppression for up to 3 years in a significant proportion of patients in the triple-therapy arm.	[4][6]
Unnamed Study	Indinavir added to existing nucleoside analogue treatment in patients with CD4 < 50 cells/mm ³	- Median increase in CD4 count of 92 cells/mm ³ at week 30. - HIV-1 RNA levels < 400 copies/mL in 15 of 23 patients.	[12]

Table 4: Common Indinavir Resistance-Associated Mutations

Mutation	Location	Impact on Indinavir Susceptibility	Reference
M46I/L	Protease Flap Region	Contributes to resistance, often in combination with other mutations.	[13]
V82A/F/T	Protease Active Site	Reduces binding affinity of Indinavir.	[13] [14]
I84V	Protease Active Site	Significantly reduces susceptibility.	[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline key experimental protocols used in the evaluation of Indinavir.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay determines the in vitro inhibitory activity of a compound against purified HIV-1 protease.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is cleaved by HIV-1 protease, separating the donor and acceptor fluorophores and resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

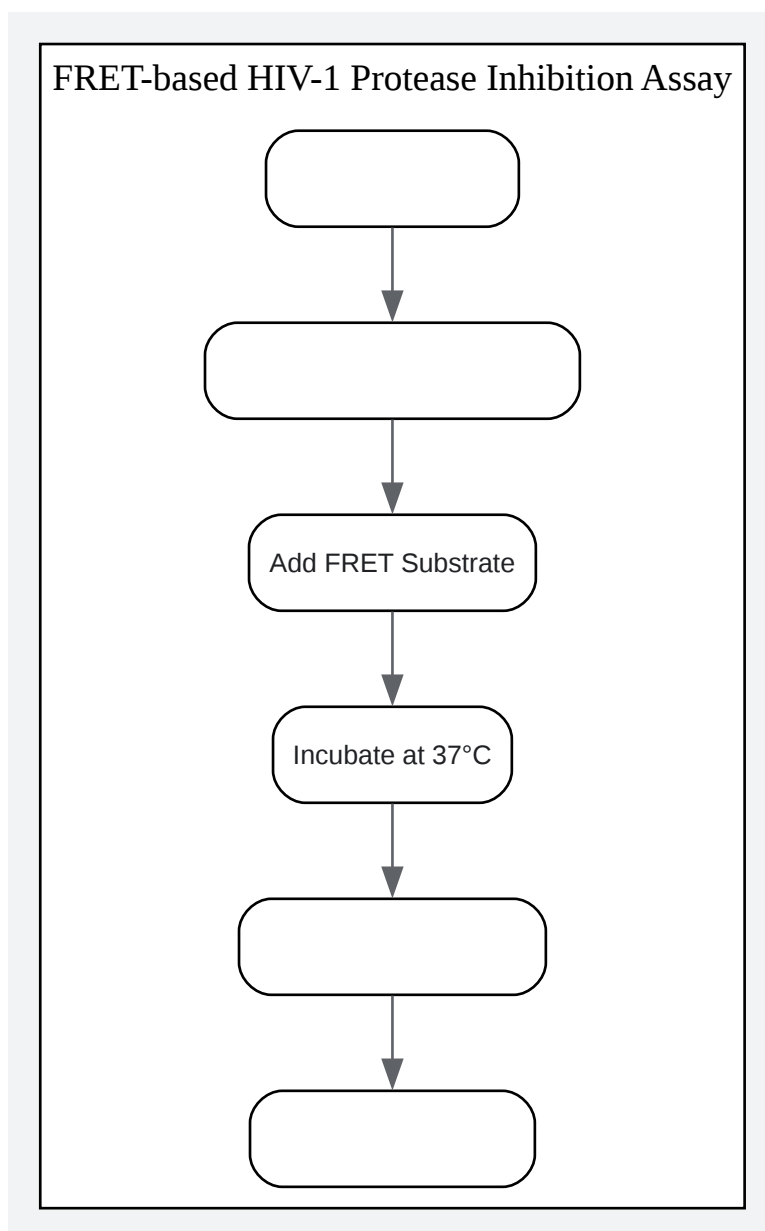
Materials:

- Recombinant HIV-1 Protease
- FRET peptide substrate (e.g., EDANS/DABCYL)
- Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
- **Indinavir Sulfate Ethanolate** (Test Compound)

- Control inhibitor (e.g., Pepstatin A)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Reagent Preparation: Prepare serial dilutions of Indinavir and the control inhibitor in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, HIV-1 protease, and the test/control compounds to their respective wells.
- Initiation: Add the FRET substrate to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.^[7]



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Caption: Workflow for FRET-based HIV-1 Protease Inhibition Assay.

Cell-Based Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based system.

Principle: TZM-bl cells are engineered to express HIV-1 receptors (CD4, CXCR4, CCR5) and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

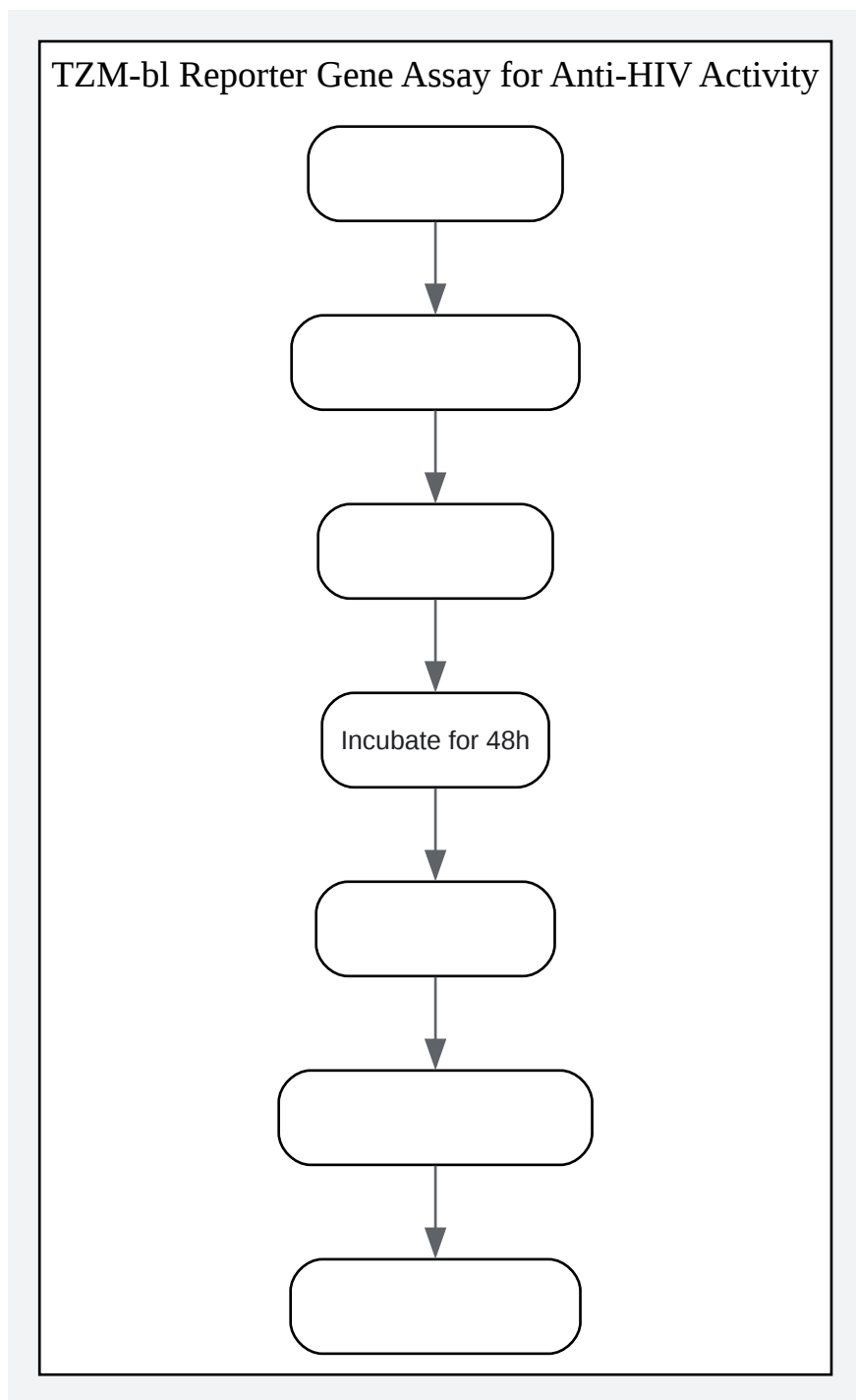
Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to luciferase production, which can be quantified.

Materials:

- TZM-bl cells
- HIV-1 virus stock
- Complete cell culture medium
- **Indinavir Sulfate Ethanolate** (Test Compound)
- Control antiviral drug (e.g., Zidovudine)
- 96-well clear-bottom white microplates
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate.
- Compound Addition: Add serial dilutions of Indinavir and the control drug to the wells.
- Virus Infection: Add a pre-titered amount of HIV-1 virus to the wells.
- Incubation: Incubate the plate for 48 hours at 37°C.
- Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
- Measurement: Measure the luminescence in each well.
- Data Analysis: Calculate the percent inhibition of viral replication for each concentration and determine the EC50 value.^[7] A parallel cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50).



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Caption: Workflow for TZM-bl Reporter Gene Assay.

Clinical Trial Design: ACTG 320

This was a pivotal, randomized, double-blind, placebo-controlled trial that established the clinical benefit of adding a protease inhibitor to a two-drug nucleoside reverse transcriptase inhibitor (NRTI) regimen.

Objective: To compare the efficacy and safety of Indinavir in combination with Zidovudine and Lamivudine versus Zidovudine and Lamivudine alone in HIV-infected adults with prior Zidovudine experience.

Study Population: 1156 HIV-infected patients with CD4 cell counts of 200 cells/mm³ or less and at least three months of prior Zidovudine therapy.

Treatment Arms:

- Arm 1: Indinavir (800 mg every 8 hours) + Zidovudine + Lamivudine
- Arm 2: Placebo + Zidovudine + Lamivudine

Primary Endpoint: Time to the development of an AIDS-defining illness or death.

Key Assessments:

- Clinical progression of HIV disease
- CD4+ cell counts
- Plasma HIV-1 RNA levels
- Adverse events

Results: The three-drug regimen including Indinavir was significantly more effective in slowing disease progression and improving surrogate markers compared to the two-drug regimen.[\[11\]](#)

Conclusion

Indinavir Sulfate Ethanolate has been a cornerstone in the development of effective antiretroviral therapies. Its potent inhibition of HIV-1 protease, favorable pharmacokinetic profile when appropriately managed, and demonstrated clinical efficacy have saved countless lives and transformed the prognosis for individuals living with HIV. While newer agents with

improved resistance profiles and dosing convenience have emerged, the in-depth understanding of Indinavir's mechanism of action, clinical utility, and the methodologies for its evaluation continue to provide valuable insights for the ongoing development of novel antiretroviral drugs. This technical guide serves as a repository of this critical information for the scientific community.

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